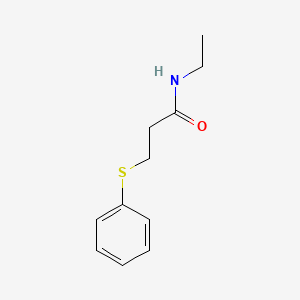

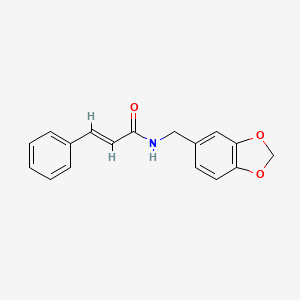

N-ethyl-3-(phenylthio)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-ethyl-3-(phenylthio)propanamide, also known as EPTC, is a herbicide that is widely used in agriculture to control weeds. It belongs to the thiocarbamate family of herbicides and was first introduced in the 1960s. EPTC is a selective herbicide, which means that it targets specific types of weeds while leaving crops unharmed.

Mécanisme D'action

N-ethyl-3-(phenylthio)propanamide works by inhibiting the biosynthesis of lipids in plants. Specifically, it inhibits the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. This results in the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolic processes of the plant and ultimately leads to its death.

Biochemical and Physiological Effects

N-ethyl-3-(phenylthio)propanamide has been shown to have a number of biochemical and physiological effects on plants. It inhibits the growth of roots and shoots, disrupts the synthesis of chlorophyll, and reduces the production of proteins and nucleic acids. N-ethyl-3-(phenylthio)propanamide has also been shown to induce oxidative stress in plants, which can lead to the production of reactive oxygen species and damage to cellular components.

Avantages Et Limitations Des Expériences En Laboratoire

N-ethyl-3-(phenylthio)propanamide has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it has a well-established mode of action. However, N-ethyl-3-(phenylthio)propanamide is not suitable for all types of experiments. It is highly toxic and can be hazardous to handle, and its effects can vary depending on the type of plant being studied.

Orientations Futures

There are many potential future directions for research on N-ethyl-3-(phenylthio)propanamide. One area of interest is the development of new formulations of N-ethyl-3-(phenylthio)propanamide that are more effective and less toxic. Another area of interest is the study of N-ethyl-3-(phenylthio)propanamide's potential use in the treatment of certain types of cancer. Finally, there is a need for further research on the ecological impact of N-ethyl-3-(phenylthio)propanamide and its potential effects on non-target organisms.

Conclusion

In conclusion, N-ethyl-3-(phenylthio)propanamide, or N-ethyl-3-(phenylthio)propanamide, is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting the biosynthesis of lipids in plants and has a number of biochemical and physiological effects. While N-ethyl-3-(phenylthio)propanamide has several advantages for use in lab experiments, it is not suitable for all types of experiments. There are many potential future directions for research on N-ethyl-3-(phenylthio)propanamide, including the development of new formulations and the study of its potential use in cancer treatment.

Méthodes De Synthèse

N-ethyl-3-(phenylthio)propanamide can be synthesized by reacting 3-(phenylthio)propionic acid with ethylamine in the presence of a catalyst such as hydrogen chloride. The reaction yields N-ethyl-3-(phenylthio)propanamide, which is then purified by recrystallization.

Applications De Recherche Scientifique

N-ethyl-3-(phenylthio)propanamide has been extensively studied for its herbicidal properties. It has been used to control a wide range of weeds, including annual grasses, broadleaf weeds, and sedges. N-ethyl-3-(phenylthio)propanamide has also been used in combination with other herbicides to enhance its effectiveness. In addition, N-ethyl-3-(phenylthio)propanamide has been studied for its potential use in other applications, such as in the treatment of certain types of cancer.

Propriétés

IUPAC Name |

N-ethyl-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-2-12-11(13)8-9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJAVXFOAAWDYMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCSC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-3-(phenylsulfanyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5729464.png)

![4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone](/img/structure/B5729490.png)

![3-[(4-biphenylylacetyl)hydrazono]-N-[4-chloro-3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5729509.png)

![N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5729513.png)

![3-chloro-N-[4-(diethylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5729520.png)

![6-{[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5729540.png)

![3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5729552.png)

![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methylphenyl)methanone](/img/structure/B5729558.png)